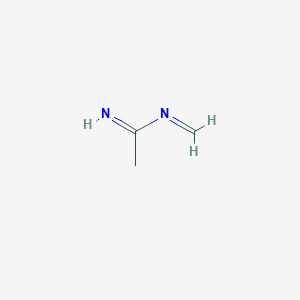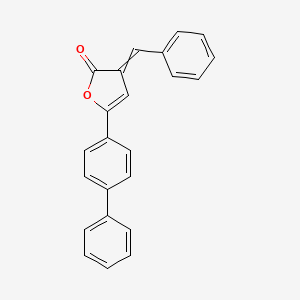
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroidal compound It is structurally derived from androstane and features bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one typically involves multiple steps starting from a suitable steroidal precursor. The bromination at the 16th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxylation at the 3rd and 7th positions can be introduced using specific oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps for bromination, hydroxylation, and purification using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated or fully reduced steroids.
Substitution: Formation of iodinated or other substituted steroids.
Scientific Research Applications
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in treating hormonal imbalances and certain cancers.
Industry: Utilized in the development of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular functions. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity towards these receptors.
Comparison with Similar Compounds
Similar Compounds
3alpha,16alpha-Dihydroxyandrostenone: A similar compound with hydroxyl groups but lacking the bromine atom.
16-Hydroxydehydroepiandrosterone: Another steroid with hydroxylation at the 16th position but different overall structure.
Uniqueness
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is unique due to the presence of the bromine atom at the 16th position, which can significantly alter its chemical reactivity and biological activity compared to other hydroxylated steroids.
Properties
CAS No. |
502848-96-6 |
|---|---|
Molecular Formula |
C19H27BrO3 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
(3R,7R,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27BrO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15+,16-,18+,19+/m1/s1 |
InChI Key |
ZYIKAQWGAUTCMD-AIFYEBACSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)Br)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)






![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)

![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)




